Enhanced Lipophilicity (XLogP3) for Superior Membrane Permeability vs. 3,4-difluoro analog
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 4.7) compared to its 3,4-difluoro analog (CAS 862811-76-5), which has a reported LogP of 3.72 . This increase of nearly an entire log unit is a direct consequence of replacing the electron-withdrawing fluorine atoms with a larger, more polarizable bromine atom [1]. Higher logP values are often correlated with enhanced passive membrane permeability, potentially leading to greater cellular exposure, but also a higher risk of non-specific binding.
| Evidence Dimension | Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | 4.7 (XLogP3) |
| Comparator Or Baseline | 3.72 (LogP) for 3,4-Difluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
| Quantified Difference | +0.98 log units (more lipophilic) |
| Conditions | Computed property (XLogP3/LogP) based on algorithmically derived partition coefficients for the neutral form of each molecule. |
Why This Matters
This property is a primary differentiator for researchers optimizing compounds for cellular vs. biochemical assays, as the 2-bromo analog may be preferred when higher membrane permeability is desired, while the difluoro analog may offer advantages in solubility and target selectivity.
- [1] PubChem. (2024). Compound Summary for CID 7080322: 2-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7080322 View Source
